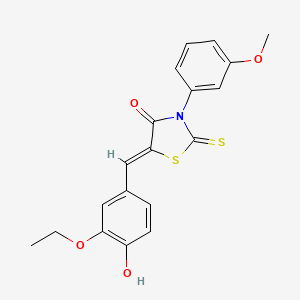

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core with a benzylidene substituent at the 5-position and a 3-methoxyphenyl group at the 3-position. The benzylidene moiety features a 3-ethoxy-4-hydroxy substitution pattern, which imparts distinct electronic and steric properties. This compound is part of a broader class of thiazolidinones investigated for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-3-24-16-9-12(7-8-15(16)21)10-17-18(22)20(19(25)26-17)13-5-4-6-14(11-13)23-2/h4-11,21H,3H2,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPERYIHVTLJPMH-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiazolidinone ring and various substituted aromatic groups. The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

- Molecular Formula : C19H17NO4S2

- Molecular Weight : 387.47 g/mol

- CAS Number : 358777-08-9

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiazolidinone core can inhibit specific enzymes involved in metabolic pathways.

- Cellular Interaction : The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Antimicrobial Activity

Studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:

- A review highlighted the broad-spectrum antibacterial activity of thiazolidinones against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed inhibition zones ranging from 19 mm to 22 mm against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that thiazolidinones have potential anticancer effects:

- A recent study demonstrated that derivatives of thiazolidinones exhibited selective cytotoxicity against various cancer cell lines, including K562 and HeLa cells. The IC50 values for these compounds ranged from 8.5 µM to 25.6 µM, indicating potent activity compared to standard chemotherapy agents like cisplatin .

Anti-inflammatory Activity

Thiazolidinone derivatives have also been evaluated for their anti-inflammatory properties:

- Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it a versatile compound in organic synthesis.

The compound is studied for several biological activities:

- Antimicrobial Properties : Research indicates that thiazolidinones exhibit significant antimicrobial activity. This compound may inhibit bacterial growth through mechanisms involving cell membrane disruption or interference with metabolic pathways.

- Anti-inflammatory Effects : The presence of hydroxyl groups may contribute to its anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. Its ability to interact with cellular components makes it a candidate for further investigation in cancer therapy.

Medicinal Chemistry

In medicinal chemistry, the compound's structure allows for modifications that can enhance its bioactivity and selectivity towards specific targets. The thiazolidinone framework is known for its potential as a therapeutic agent against various diseases, including cancer and infections.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations:

- Benzylidene Substituents: Electron-withdrawing groups (e.g., Br, NO₂) enhance bioactivity by increasing electrophilicity , while hydroxy and methoxy groups improve hydrogen-bonding capacity .

- 3-Position Substituents : Bulky groups (e.g., 3-methoxyphenyl) may sterically hinder target binding, whereas polar moieties (e.g., morpholin-1-yl) enhance solubility .

Physicochemical Properties

- Lipophilicity : The target compound’s 3-ethoxy and 4-hydroxy groups balance hydrophobicity and polarity. Comparatively, brominated analogues (e.g., 4-bromo derivative) exhibit higher logP values, correlating with enhanced membrane permeability .

- Melting Points : Derivatives with rigid substituents (e.g., 1,3-benzodioxol-5-yl) show higher melting points (>260°C) due to crystalline packing , while morpholine-containing analogues have lower melting points (251–253°C) .

Q & A

Q. What are the critical considerations for synthesizing (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with high purity?

The synthesis requires multi-step condensation reactions starting from substituted benzaldehydes and thiazolidinone precursors. Key parameters include:

- Temperature control : Reflux conditions (e.g., 80–100°C) to promote imine bond formation while avoiding decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates .

- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts to drive Schiff base formation .

- Purification : Column chromatography or recrystallization to isolate the final product (≥95% purity, confirmed via HPLC or TLC) .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

The (5Z)-configuration is validated using:

- NMR spectroscopy : Distinct coupling constants (J = 12–14 Hz for Z-isomers) between the benzylidene proton and adjacent carbons .

- X-ray crystallography : Single-crystal studies reveal planar geometry and dihedral angles consistent with Z-stereochemistry .

Q. What analytical techniques are essential for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., methoxy, ethoxy, and thioxo groups) and confirms regiochemistry .

- Mass spectrometry (HRMS) : Verifies molecular weight (calculated for C₂₀H₁₈N₂O₄S₂: 414.07 g/mol) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene or phenyl rings) influence bioactivity?

Comparative SAR studies reveal:

Mechanistically, electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving target binding, while bulky substituents (e.g., tetrahydrofuran) reduce membrane permeability .

Q. How can contradictory data in bioactivity assays (e.g., anticancer vs. antioxidant results) be resolved?

Discrepancies arise from:

- Assay conditions : Antioxidant activity (DPPH/ABTS assays) may dominate in non-cellular systems, while cytotoxicity (MTT assay) requires cellular uptake .

- Redox equilibria : The thioxo group can act as a radical scavenger (antioxidant) or disrupt mitochondrial membranes (pro-apoptotic), depending on concentration .

Resolution : Use orthogonal assays (e.g., ROS quantification + apoptosis markers) and dose-response profiling to clarify dual mechanisms .

Q. What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?

- Flow chemistry : Continuous reactors maintain precise temperature/pH control, reducing side products .

- Microwave-assisted synthesis : Accelerates reaction times (30–60 minutes vs. 12 hours conventional) while preserving Z-configuration .

- Green solvents : Ethanol/water mixtures improve sustainability and reduce purification steps .

Methodological Challenges

Q. How are reaction intermediates stabilized during multi-step synthesis?

- Low-temperature storage : Intermediates like Schiff bases are stored at –20°C to prevent hydrolysis .

- Inert atmosphere : Nitrogen gas prevents oxidation of thiol groups during thiazolidinone ring closure .

Q. What computational tools predict interactions between this compound and biological targets?

- Molecular docking (AutoDock Vina) : Models binding to enzymes like COX-2 or α-glucosidase, guided by the compound’s electron-deficient thiazolidinone core .

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.